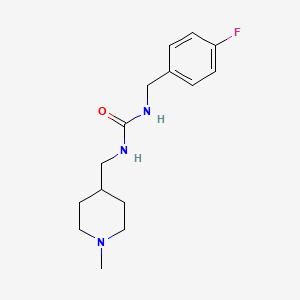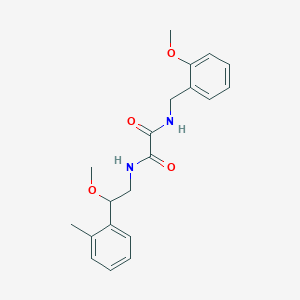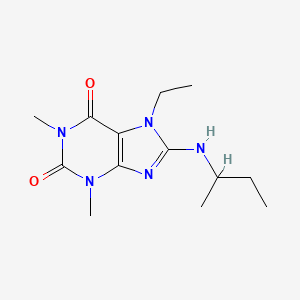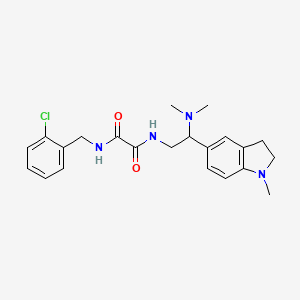
1-(4-Fluorobenzyl)-3-((1-methylpiperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-(4-Fluorobenzyl)-3-((1-methylpiperidin-4-yl)methyl)urea involves a two-step process. The first step is a reaction of N-(4-fluorobenzyl)-1-methylpiperidine-4-amine with cyanic acid. The next step is a reaction of the obtained compound from the first step, 1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea and 4-isobutoxybenzaldehyde or with its precursors .Molecular Structure Analysis
The molecular structure of 1-(4-Fluorobenzyl)-3-((1-methylpiperidin-4-yl)methyl)urea is related to the compound pimavanserin, which is an atypical antipsychotic indicated for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(4-Fluorobenzyl)-3-((1-methylpiperidin-4-yl)methyl)urea include the reaction of N-(4-fluorobenzyl)-1-methylpiperidine-4-amine with cyanic acid, followed by a reaction with 4-isobutoxybenzaldehyde or its precursors .Scientific Research Applications
Radiolabeling for Molecular Imaging
One significant application involves the development of radiolabeled compounds for molecular imaging. For example, a potent nonpeptide CCR1 antagonist was synthesized with the incorporation of fluorine-18, a radioisotope, demonstrating the compound's potential in molecular imaging applications. This process involved a module-assisted two-step one-pot procedure, highlighting the compound's utility in tracking biological processes in vivo through PET imaging (Mäding et al., 2006).
Self-Assembly in Materials Science
In materials science, urea derivatives have been explored for their self-assembly properties. A study on the self-assembly of metal-organic cages demonstrated the structural versatility of urea-based compounds. This work showed how urea derivatives could template the formation of tetrahedral cages, indicating their potential in the design of novel materials with specific encapsulation capabilities (Yi et al., 2012).
Structural and Functional Analysis
Another aspect of scientific research focuses on identifying structural features critical for biological activity. In the context of Neuropeptide S (NPS) antagonist activity, specific urea derivatives were synthesized and analyzed, revealing that certain substitutions at the urea functionality are crucial for potent antagonist activity. This type of study aids in the understanding of structure-activity relationships, essential for drug development (Zhang et al., 2008).
Chemical Synthesis and Modification
Research also delves into the chemical synthesis and modification of urea derivatives for various applications. For instance, studies on the cocondensation of urea with methylolphenols under acidic conditions have provided insights into the formation of different urea-containing polymers. These findings have implications for the production of materials with tailored properties (Tomita & Hse, 1992).
Drug Design and Development
In drug design, the formation of fluorine-18 labeled diaryl ureas as VEGFR-2/PDGFR dual inhibitors showcases the integration of urea derivatives into the development of molecular imaging agents for angiogenesis. This approach is crucial for the non-invasive monitoring of disease progression and the efficacy of therapeutic interventions (Ilovich et al., 2008).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(1-methylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O/c1-19-8-6-13(7-9-19)11-18-15(20)17-10-12-2-4-14(16)5-3-12/h2-5,13H,6-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOUCXTXYZVXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-((1-methylpiperidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2666941.png)






![2-Methyl-3-[methyl({[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl})amino]propanenitrile](/img/structure/B2666950.png)

![N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2666952.png)
